2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide - 1251609-13-8

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide

Catalog Number: EVT-2849523
CAS Number: 1251609-13-8
Molecular Formula: C21H19FN6O2
Molecular Weight: 406.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MAK683

  • Compound Description: MAK683 (N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine) is a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor. [] Its preclinical pharmacokinetic profile reveals low to moderate plasma clearances, high oral exposure, and moderate to high oral bioavailability at doses of 1-2 mg/kg. [] The compound undergoes extensive hepatic metabolism, yielding numerous metabolites through various pathways, including oxidation, glucuronidation, and sulfation. []
  • Relevance: Both MAK683 and 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide share the core structure of a [, , ]triazolo[4,3-c]pyrimidine scaffold. This structural similarity suggests potential overlap in their biological targets and activities, making MAK683 a relevant compound for comparison.

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27)

  • Compound Description: This compound is a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase), an enzyme involved in the pyrimidine synthesis pathway of Campylobacter concisus. [] This enzyme represents a potential therapeutic target for treating C. concisus infections, particularly in children where these infections are prevalent and potentially fatal. []

3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Peptidomimetic 64)

  • Compound Description: This compound emerged as a potent inhibitor of dCTP deaminase from C. concisus. [] It presents a potential therapeutic avenue for managing C. concisus-related illnesses. []

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Peptidomimetic 150)

  • Compound Description: This molecule acts as a potent inhibitor of dCTP deaminase in C. concisus. [] Its discovery underscores the potential of targeting this enzyme for therapeutic intervention against C. concisus infections. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

  • Compound Description: This compound displayed significant antifungal activity against Candida albicans in agar well diffusion assays. [] This finding highlights its potential as a lead compound for developing novel antifungal agents.

3-p-methylbenzyl derivative of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

  • Compound Description: This derivative showed antifungal activity against Candida albicans. []

5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione

  • Compound Description: This compound demonstrated antifungal activity against Candida albicans. []

4-S-alkyl derivatives of 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione

  • Compound Description: These derivatives were found to exhibit antifungal activity against Candida albicans. [] This activity highlights their potential as starting points for developing new antifungal treatments.

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

  • Compound Description: This compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. [] This finding underscores its potential as a lead for developing new antibacterial drugs.

10. 9H-imidazo[1,5-a][1,2,4]triazolo[3,4-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This compound is a derivative of benzodiazepine and was excluded from a patent describing new derivatives with the ability for selective binding with the α5-subunit of gamma-aminobutyric acid receptor A. []* Relevance: Though structurally distinct, this compound, along with other benzodiazepine derivatives, highlights the significance of exploring diverse heterocyclic systems, including those containing [, , ]triazolo[4,3-c]pyrimidin-like moieties found in 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for potential therapeutic applications.

11. 10-(3-cyclopropyl-1,2,4-oxadiazole-5-yl)-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine* Compound Description: This is another benzodiazepine derivative excluded from the aforementioned patent. [] * Relevance: This compound emphasizes the importance of investigating varied heterocyclic scaffolds, even those structurally dissimilar to 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, as they might offer valuable pharmacological properties.

12. 3-fluoro-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This benzodiazepine derivative was also excluded in the mentioned patent. [] * Relevance: This compound further supports the exploration of diverse heterocyclic structures, even those structurally distinct from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for their potential therapeutic value.

13. 10-(3-cyclopropyl-1,2,4-oxadiazole-5-yl)-3-fluoro-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine* Compound Description: This compound represents another benzodiazepine derivative excluded in the patent. []* Relevance: It highlights the continued relevance of investigating diverse heterocyclic systems, even those structurally dissimilar to 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for their potential pharmacological applications.

14. 3-chloro-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This is another example of a benzodiazepine derivative excluded from the patent. []* Relevance: It underscores the ongoing significance of examining diverse heterocyclic structures, despite structural differences from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, as they may hold promising pharmacological properties.

15. 3-chloro-1-(3-cyclopropyl-1,2,4-oxadiazole-5-yl)-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine* Compound Description: This compound represents another benzodiazepine derivative excluded from the patent. []* Relevance: This compound emphasizes the value of exploring varied heterocyclic scaffolds, including those structurally different from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for their potential therapeutic applications.

16. 3-methyl-9H-imidazo[1,5-a][1,2,4]triazolo[3,4-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This final compound is another benzodiazepine derivative excluded from the patent. [] * Relevance: This compound reinforces the significance of investigating a wide range of heterocyclic structures, despite structural differences from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, as they may possess valuable pharmacological attributes.

Properties

CAS Number

1251609-13-8

Product Name

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide

IUPAC Name

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide

Molecular Formula

C21H19FN6O2

Molecular Weight

406.421

InChI

InChI=1S/C21H19FN6O2/c1-13-8-9-16(11-17(13)22)25-20-23-14(2)10-18-26-27(21(30)28(18)20)12-19(29)24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29)

InChI Key

KHCAZGSQKRFLTE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.